molecular formula C12H16N2 B8191254 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane CAS No. 851526-88-0

6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane

Cat. No.: B8191254
CAS No.: 851526-88-0
M. Wt: 188.27 g/mol
InChI Key: YCEMQEOVBUUXAV-UHFFFAOYSA-N
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Description

6-Benzyl-2,6-diaza-bicyclo[320]heptane is a bicyclic compound characterized by its unique structure, which includes a benzyl group attached to a diaza-bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted diaza-bicycloheptane compounds.

Scientific Research Applications

6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane can be compared with other similar compounds such as:

  • 6-Benzyl-2,6-diaza-bicyclo[3.2.0]octane
  • 6-Benzyl-2,6-diaza-bicyclo[3.2.0]nonane

These compounds share a similar bicyclic structure but differ in the length of the carbon chain or the nature of the substituents. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-2,6-diazabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-12(14)6-7-13-11/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEMQEOVBUUXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241519
Record name 6-(Phenylmethyl)-2,6-diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851526-88-0
Record name 6-(Phenylmethyl)-2,6-diazabicyclo[3.2.0]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851526-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Phenylmethyl)-2,6-diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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